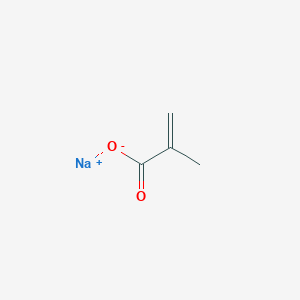
Sodium methacrylate
Cat. No. B166295
Key on ui cas rn:
5536-61-8
M. Wt: 109.08 g/mol
InChI Key: PBCKVROHSSNSDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04755262
Procedure details


Sodium methacrylate was synthesized by the neutralization of 119.5 g (1.389 mols) of methacrylic acid with 55.5 g (1.389 mols) of sodium hydroxide. A mixture consisting of 150.0 g of substantially anhydrous sodium methacrylate obtained by dehydrating the product of the neutralization and 642.4 g (6.945 mols) of epichlorohydrin was placed in a flask provided with a stirrer, a thermometer, and a reflux condenser. Then, 0.76 g (0.007 mol) of tetramethyl ammonium chloride and 0.4 g (0.002 mol) of phenothiazine were added to the contents of the flask. The resultant contents of the flask were stirred at 90° C. for three hours in induce reaction. After the reaction was completed, sodium chloride by-produced by the reaction was separated by filtration. The filtrate and 0.28 g (0.0001 mol) of a 26-30-hydrate of phosphotungstic acid added thereto were stirred at 65° C. for 0.5 hour and then distilled under a vacuum of 50 to 70 mmHg to expel 488 g of unaltered epichlorohydrin. The residue of this distillation was placed in an 5-shelf distillation column and distilled therein at the bottoms temperature in the range of 80° to 85° C. Consequently, 193.3 g of glycidyl methacrylate as a fraction distilling at 65° to 66° C./3 mmHg. This fraction, by quantitative gas chromatography, was found to have glycidyl methacrylate content of 98.6% and an epichlorohydrin content of 0.0021%.






Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[OH-].[Na+:8].C([O-])(=O)C(C)=C.[Na+].C(C1OC1)[Cl:17].C1C2NC3C(=CC=CC=3)SC=2C=CC=1>[Cl-].C[N+](C)(C)C>[C:1]([O-:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[Na+:8].[Cl-:17].[Na+:8] |f:1.2,3.4,7.8,9.10,11.12|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
119.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)O
|
|
Name
|
|
|
Quantity
|
55.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
642.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)C1CO1
|
Step Four
|
Name
|
|
|
Quantity
|
0.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
|
Name
|
|
|
Quantity
|
0.76 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].C[N+](C)(C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resultant contents of the flask were stirred at 90° C. for three hours in induce reaction
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was placed in a flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
provided with a stirrer
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Cl-].[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
